molecular formula C18H8BrF6N3 B2962796 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile CAS No. 478043-29-7

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile

Cat. No. B2962796
M. Wt: 460.177
InChI Key: IPTISTZVHMJXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile, also known as 2-BTA, is a synthetic organic compound with a variety of potential applications in scientific research and laboratory experiments. It is an important building block for the synthesis of other organic compounds, and it can also be used as a starting material for the synthesis of a variety of complex molecules. 2-BTA has been studied extensively in recent years, and its biological and physiological effects have been investigated in detail.

Scientific Research Applications

Metal-Organic Frameworks and Catalysis

The research into metal-organic frameworks (MOFs) and their catalytic applications often involves complex naphthyridine derivatives. For instance, the study by Catalano et al. (2000) discusses the reaction of a rigid diphosphine ligand with gold and silver salts in acetonitrile, leading to the formation of metallocryptates. These structures have potential applications in catalysis and material science due to their unique electronic and structural properties (Catalano, Kar, & Bennett, 2000).

Conducting Polymers

Research on conducting polymers, such as the work by Sotzing et al. (1996), involves the electropolymerization of monomers like bis(pyrrol-2-yl) arylenes in acetonitrile to create polymers with low oxidation potentials. These materials are of interest for their electrical conductivity and stability, making them suitable for electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Water Oxidation Catalysis

In the realm of catalysis, particularly water oxidation to generate oxygen, complexes based on naphthyridine ligands play a crucial role. Zong and Thummel (2005) synthesized dinuclear complexes using naphthyridine-based ligands and ruthenium, demonstrating their effectiveness in catalyzing water oxidation. This research is vital for developing sustainable energy technologies (Zong & Thummel, 2005).

Fluorescent Labeling

Naphthyridine derivatives have also been explored for their use in fluorescent labeling, as demonstrated by Yasaka et al. (1990). Their study on 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate explores its application as a labeling agent for carboxylic acids in high-performance liquid chromatography, highlighting the compound's utility in analytical chemistry (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).

properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8BrF6N3/c19-10-3-1-9(2-4-10)12(8-26)14-6-5-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTISTZVHMJXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8BrF6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.